molecular formula C21H20ClN3O2S B2610554 N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894012-32-9

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B2610554
CAS No.: 894012-32-9
M. Wt: 413.92
InChI Key: SYINAFXSJTVJBQ-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a structurally complex compound featuring an ethanediamide linker bridging a 3-chloro-4-methylphenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety substituted with 4-methylphenyl and 4-methoxyphenyl groups. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known bioactivity of thiazole and triazole derivatives .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-8-9-16(12-17(13)22)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYINAFXSJTVJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Substitution Reactions: The chloro-substituted phenyl ring can be introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the chloro-substituted phenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the chloro group.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and biological activities of the target compound and analogous derivatives:

Compound Name / Class Core Structure Key Substituents/Functional Groups Reported Bioactivity Synthesis Method (Key Steps) References
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Chloro-4-methylphenyl, 4-methoxyphenyl, ethanediamide linker Hypothesized kinase inhibition Coupling of thiazolo-triazole with ethanediamide
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Imidazolidin-2-ylidene sulfonamide Chloro, methylphenyl, ethyl ester Antimicrobial (QSAR-predicted) Reaction of diamines with ethyl bromoacetate
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Chlorophenyl, methylphenyl, imine linkage Insecticidal, fungicidal Condensation of thiadiazole with benzaldehyde
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole-isoxazole hybrid Benzamide, isoxazole Not explicitly stated Reaction with hydroxylamine hydrochloride
Pyrazole-thiazole derivatives (e.g., ) Pyrazole-thiazole hybrid Methyl, nitro, sulfonyl Anticancer (hypothesized) Hydrazine-mediated cyclization

Pharmacological and Physicochemical Properties

  • Bioactivity: The target compound’s thiazolo-triazole core may enhance binding to ATP pockets in kinases, while the 3-chloro-4-methylphenyl group could improve lipophilicity and membrane permeability.
  • Methoxy Groups (Target Compound): Increase solubility compared to methyl or chloro substituents in analogs like ’s thiadiazoles . Ethanediamide vs. Sulfonamide Linkers: The ethanediamide linker in the target compound may offer greater conformational flexibility than rigid sulfonamide bridges in , influencing target selectivity .

Challenges and Opportunities

  • Synthetic Complexity : The thiazolo-triazole core requires multi-step synthesis, whereas thiadiazoles () are simpler to functionalize .
  • Biological Data Gaps : While thiadiazoles and sulfonamides have well-documented activities, the target compound’s pharmacological profile remains hypothetical, necessitating in vitro validation.

Biological Activity

Chemical Structure

The compound belongs to a class of substituted phenyl derivatives, characterized by the presence of a thiazole moiety and an ethylenediamine backbone. Its chemical formula is C17H20ClN3SC_{17}H_{20}ClN_3S.

Properties

  • Molecular Weight : Approximately 319.87 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against urease, which is involved in various physiological processes.

Urease Inhibition Studies

In vitro studies demonstrated that the compound exhibits significant urease inhibitory activity, with IC50 values indicating its potency compared to standard inhibitors. For instance, one study found that derivatives of thiazole compounds showed IC50 values ranging from 0.0019±0.00110.0019\pm 0.0011 to 0.0532±0.9951μM0.0532\pm 0.9951\,\mu M, outperforming standard thiourea (IC50 = 4.7455±0.0545μM4.7455\pm 0.0545\,\mu M) .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound has been extensively studied to optimize its biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups (like nitro) at specific positions on the phenyl ring enhanced inhibitory activity.
  • Positioning : Substituents in the para position generally resulted in better activity than those in meta or ortho positions due to resonance effects.
Substituent PositionActivity Level
ParaHighest
MetaModerate
OrthoLowest

Molecular Docking Studies

Molecular docking simulations have been employed to predict how the compound interacts with urease at a molecular level. These studies suggest that the compound binds effectively to the active site of urease, stabilizing the enzyme-inhibitor complex and preventing substrate access.

Study on Thiazole Derivatives

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities, including urease inhibition and antioxidant properties. The most active derivative exhibited an IC50 value significantly lower than that of traditional inhibitors, indicating a promising lead for further drug development .

Comparative Analysis with Other Compounds

In comparative studies involving similar compounds, it was noted that modifications on the thiazole ring could lead to enhanced biological activity. For example, compounds with additional methyl or methoxy groups showed improved inhibitory effects when tested against urease.

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